molecular formula C24H19ClN4O B2652712 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-50-8

7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2652712
CAS No.: 477229-50-8
M. Wt: 414.89
InChI Key: UGQREVOBOOZWCJ-UHFFFAOYSA-N
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Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused pyrrolo-pyrimidine core substituted at the 5-, 7-, and N4-positions. Key structural features include:

  • 7-position: A 3-chloro-4-methylphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (CH₃) substituents.
  • 5-position: A phenyl group, contributing to hydrophobic interactions.

The combination of these substituents balances lipophilicity, steric bulk, and electronic properties, making it a candidate for therapeutic applications (e.g., kinase inhibition) .

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-12,14-15H,13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQREVOBOOZWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CO4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H19ClN4OC_{22}H_{19}ClN_4O and a molecular weight of approximately 396.87 g/mol. The structural features include a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrrolopyrimidine class often exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives have shown activity against various kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, contributing to their anticancer effects.
  • Modulation of Enzyme Activity : The interaction with enzymes such as acetylcholinesterase (AChE) has been noted, impacting neurodegenerative disease pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the findings from different studies regarding its efficacy:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-71.88Inhibition of estrogen receptor signaling
A5490.39Induction of apoptosis
HeLa0.46Inhibition of cell proliferation
HCT1160.16Aurora-A kinase inhibition

These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been assessed for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating potential for treating inflammatory diseases.

Case Studies

  • Study on MCF-7 Cell Line :
    • The compound was tested against MCF-7 breast cancer cells and showed an IC50 value of 1.88 µM, indicating potent activity.
    • Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, leading to increased caspase activity.
  • A549 Lung Cancer Study :
    • In A549 lung cancer cells, the compound exhibited an IC50 value of 0.39 µM.
    • Further analysis indicated that it disrupts cell cycle progression at the G2/M phase, leading to cell death.

Scientific Research Applications

The compound 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic structure with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Structure

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of a furan ring and a chloro-substituted phenyl group enhances its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C19H16ClN3O
  • Molecular Weight : 353.8 g/mol

Chemical Identifiers

  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

Medicinal Chemistry

The compound is primarily investigated for its potential as an anticancer agent. Pyrimidine derivatives are known to exhibit antitumor activity by targeting various pathways involved in cancer cell proliferation and survival.

Case Study: Antitumor Activity

A study demonstrated that similar pyrimidine derivatives showed significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that compounds with similar structures have shown promising antimicrobial activities. The incorporation of the furan moiety is believed to enhance interaction with microbial targets.

Case Study: Antimicrobial Evaluation

A series of pyrimidine derivatives were evaluated for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions led to enhanced antibacterial activity .

Inflammation Modulation

Pyrimidine compounds have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies have shown that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassBiological EffectReference
AntitumorPyrimidine DerivativesInhibition of A431 cell proliferation
AntimicrobialFuran-PyrimidineEfficacy against S. aureus
Anti-inflammatoryPyrimidine DerivativesCytokine inhibition

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Compound Name 7-Substituent Key Features Reference
Target Compound 3-Chloro-4-methylphenyl Di-substituted aryl (Cl, CH₃); mixed electronic effects [4]
7-(4-Chlorophenyl)-analog 4-Chlorophenyl Mono-substituted (para-Cl); higher symmetry [4]
7-(4-Methoxyphenyl)-analog 4-Methoxyphenyl Electron-donating OCH₃; enhanced solubility [2]
7-Methyl-5-phenyl analog (e.g., 36) Methyl Minimal steric hindrance; simple alkyl chain [6]

Key Observations :

  • Steric Bulk : Di-substitution at the 7-position may reduce rotational freedom compared to 4-methoxyphenyl or methyl analogs, influencing conformational stability .

Variations at the N4-Amine Position

Compound Name N4-Substituent Key Features Reference
Target Compound Furan-2-ylmethyl Heteroaromatic; potential π-π interactions [4]
N-(4-Methylphenyl)-analog 4-Methylphenyl Hydrophobic; sterically compact [2]
N-(3-Chlorophenyl)-analog (Compound 11) 3-Chlorophenyl Electron-withdrawing Cl; planar structure [5]
N-(3-Bromophenyl)-analog (Compound 2) 3-Bromophenyl Heavy atom effect; possible halogen bonding [8]

Key Observations :

  • Furan vs. Phenyl : The furan-2-ylmethyl group in the target compound may enhance solubility compared to purely aromatic amines (e.g., 4-methylphenyl) due to its oxygen atom, which can participate in hydrogen bonding .

Combined Substituent Effects

  • Target Compound vs. 7-(4-Chlorophenyl)-N-(furan-2-ylmethyl) analog : Both share the N4-furan group, but the target’s 3-chloro-4-methylphenyl substituent likely increases steric hindrance and alters electronic distribution compared to the para-chloro analog .
  • Comparison with Methoxy Derivatives () : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce lipophilicity, which may limit membrane permeability relative to chloro/methyl groups .

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